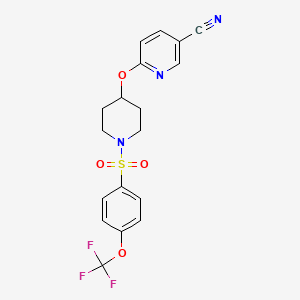![molecular formula C10H6N2OS2 B2394863 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole CAS No. 1211201-45-4](/img/structure/B2394863.png)
5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both a thiazole and an isoxazole ring, making it a unique and versatile molecule. In
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole” across various fields:
Anticancer Research
5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. The compound’s unique structure allows it to interfere with cellular processes critical for cancer cell proliferation, making it a promising candidate for developing new anticancer drugs .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. Its ability to disrupt bacterial cell walls and inhibit essential enzymes makes it effective against a variety of bacterial strains, including those resistant to conventional antibiotics .
Antioxidant Properties
Research has demonstrated that 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole possesses strong antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This makes it a valuable compound in the development of supplements and pharmaceuticals aimed at combating oxidative stress-related diseases .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly useful in developing treatments for chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Photodynamic Therapy
5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The compound’s ability to generate reactive oxygen species upon light activation makes it a promising candidate for PDT, offering a targeted approach to cancer treatment .
Sensor Development
The unique chemical structure of this compound allows it to be used in the development of chemical sensors. It can be employed in detecting various analytes, including metal ions and organic molecules, due to its high sensitivity and selectivity. This application is valuable in environmental monitoring and industrial processes .
Catalysis
In the field of catalysis, 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole can act as a catalyst in various chemical reactions. Its ability to facilitate reactions without being consumed makes it an efficient and reusable catalyst, particularly in organic synthesis and industrial chemistry .
Material Science
The compound is also explored in material science for its potential to form novel materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making it useful in developing advanced materials for various applications .
These diverse applications highlight the versatility and potential of 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole in scientific research and development. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Mecanismo De Acción
Target of Action
It is known that isoxazoles, a class of compounds to which this molecule belongs, have been used as biologically active compounds in medicinal chemistry . They possess various types of biological activity such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic .
Mode of Action
It is known that isoxazoles interact with their targets in a variety of ways, often leading to changes in cellular function . The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles especially synthetically useful .
Biochemical Pathways
It is known that isoxazoles can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The presence of sulfur in the thiazole ring enhances the pharmacological properties of these compounds .
Result of Action
It is known that isoxazoles possess various types of biological activity, suggesting that they can have a range of effects at the molecular and cellular level .
Action Environment
It is known that the chemical properties of isoxazoles can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
5-(2-thiophen-2-yl-1,3-thiazol-5-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS2/c1-2-8(14-5-1)10-11-6-9(15-10)7-3-4-12-13-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCIOQSNFFERRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(S2)C3=CC=NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)

![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)



![Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394796.png)


